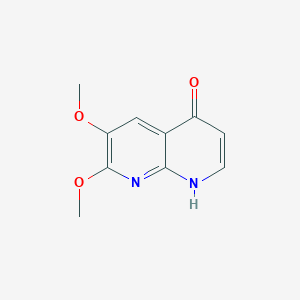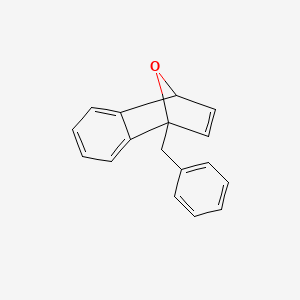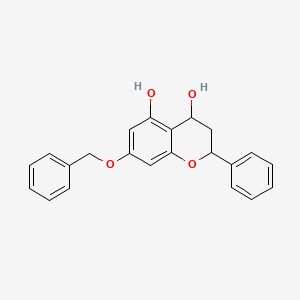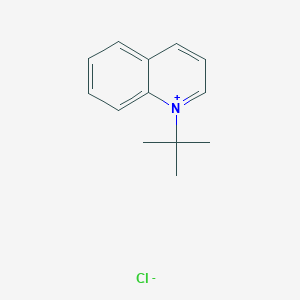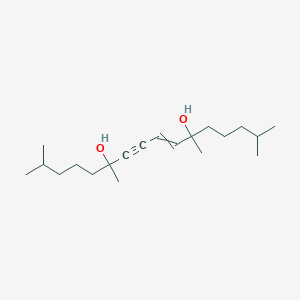![molecular formula C16H18O4 B14585519 Diethyl [(4-ethenylphenyl)methylidene]propanedioate CAS No. 61389-93-3](/img/structure/B14585519.png)
Diethyl [(4-ethenylphenyl)methylidene]propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl [(4-ethenylphenyl)methylidene]propanedioate is an organic compound with a complex structure that includes both ester and vinyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [(4-ethenylphenyl)methylidene]propanedioate typically involves the reaction of diethyl malonate with 4-vinylbenzaldehyde under basic conditions. The reaction proceeds via a Knoevenagel condensation, where the aldehyde group of 4-vinylbenzaldehyde reacts with the active methylene group of diethyl malonate in the presence of a base such as piperidine or pyridine. The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving the use of automated systems for precise control of temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl [(4-ethenylphenyl)methylidene]propanedioate undergoes various types of chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the ester carbonyl carbon.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) for epoxidation or osmium tetroxide for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Nucleophiles like amines or alkoxides in the presence of a base.
Major Products
Oxidation: Epoxides or diols.
Reduction: Diethyl [(4-ethenylphenyl)methylidene]propanediol.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Diethyl [(4-ethenylphenyl)methylidene]propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers and other materials due to its reactive vinyl group.
Wirkmechanismus
The mechanism of action of diethyl [(4-ethenylphenyl)methylidene]propanedioate involves its reactivity at the vinyl and ester groups. The vinyl group can participate in polymerization reactions, while the ester groups can undergo hydrolysis or transesterification. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl malonate: A simpler ester with similar reactivity in condensation reactions.
4-vinylbenzaldehyde: Shares the vinyl group but lacks the ester functionality.
Diethyl [(4-ethoxyphenyl)methylidene]propanedioate: Similar structure but with an ethoxy group instead of a vinyl group.
Uniqueness
Diethyl [(4-ethenylphenyl)methylidene]propanedioate is unique due to the presence of both vinyl and ester groups, which allows it to participate in a wider range of chemical reactions compared to its simpler analogs. This dual functionality makes it a versatile compound in synthetic chemistry and industrial applications.
Eigenschaften
CAS-Nummer |
61389-93-3 |
|---|---|
Molekularformel |
C16H18O4 |
Molekulargewicht |
274.31 g/mol |
IUPAC-Name |
diethyl 2-[(4-ethenylphenyl)methylidene]propanedioate |
InChI |
InChI=1S/C16H18O4/c1-4-12-7-9-13(10-8-12)11-14(15(17)19-5-2)16(18)20-6-3/h4,7-11H,1,5-6H2,2-3H3 |
InChI-Schlüssel |
RDHXQIGBAKMLOJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=CC1=CC=C(C=C1)C=C)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetic acid, [[(2-nitrophenyl)phenylamino]sulfonyl]-](/img/structure/B14585443.png)
![Methyl bicyclo[5.3.1]undeca-1,3,5,8-tetraene-8-carboxylate](/img/structure/B14585445.png)
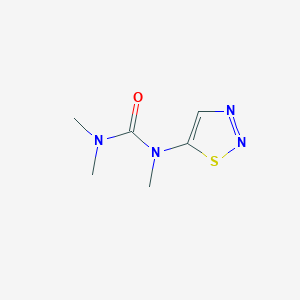
![Benzenamine, N-[(5,6-dihydro-1,4-dioxin-2-yl)methylene]-](/img/structure/B14585454.png)
![4-Nitro-2-[(octylsulfanyl)methyl]phenol](/img/structure/B14585457.png)
